![molecular formula C8H6ClFN2O3 B1608199 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide CAS No. 379254-83-8](/img/structure/B1608199.png)
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Overview
Description
“2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide” is a chemical compound with the CAS Number: 379254-83-8 . It has a molecular weight of 232.6 and its IUPAC name is 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFN2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 126-127 degrees Celsius .Scientific Research Applications
Antibacterial Activity
One of the most promising applications of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is its potential use as an antibacterial agent . It has shown good potential against Klebsiella pneumoniae , a bacterium that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule is believed to improve this activity, possibly by stabilizing the molecule in the target enzyme at the site .
Drug Development
The compound’s antibacterial activity and its potential action on penicillin-binding protein, which promotes cell lysis, make it a promising candidate for drug development . Its cytotoxicity and mutagenicity analyses show favorable results for future in vivo toxicological tests .
Pharmacokinetics
The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This makes it a potential candidate for development into a drug that can be easily administered.
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity, possibly acting on penicillin-binding proteins .
Mode of Action
It is suggested that the presence of the chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Pharmacokinetics
It has been suggested that the compound shows an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
It has been shown to have good potential againstKlebsiella pneumoniae, a bacterium that causes a wide range of infections .
properties
IUPAC Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJZGSHZUVZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368481 | |
Record name | 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
CAS RN |
379254-83-8 | |
Record name | 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379254-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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